4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide
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Overview
Description
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrimidine ring and a tetrahydropyran moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-amino-4,6-dimethylpyrimidine with appropriate reagents.
Preparation of Tetrahydropyran Derivative: Tetrahydro-2H-pyran-4-amine is prepared by reducing tetrahydropyran-4-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For instance, it could bind to a kinase enzyme, blocking its activity and thereby affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide moiety.
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Contains a sulfonamide group and is used as a corrosion inhibitor.
Uniqueness
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is unique due to its combination of a pyrimidine ring, tetrahydropyran moiety, and benzamide core. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H24N4O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(oxan-4-ylmethyl)benzamide |
InChI |
InChI=1S/C19H24N4O2/c1-13-11-14(2)22-19(21-13)23-17-5-3-16(4-6-17)18(24)20-12-15-7-9-25-10-8-15/h3-6,11,15H,7-10,12H2,1-2H3,(H,20,24)(H,21,22,23) |
InChI Key |
PTZUBFKSBOFTRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCC3CCOCC3)C |
Origin of Product |
United States |
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